4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOLE
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Description
4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOLE is a useful research compound. Its molecular formula is C26H24N4O2S and its molecular weight is 456.56. The purity is usually 95%.
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Biological Activity
The compound 4-({[2-(2,4-dimethylphenyl)pyrazo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole represents a novel addition to the family of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The key components include:
- Pyrazolo[1,5-a]pyrazine moiety
- Oxazole ring
- Sulfanyl group
These structural elements are known to influence the interaction of the compound with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate the activity of specific receptors linked to cell signaling pathways that regulate apoptosis and cell growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:
- In vitro assays demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
- The compound's mechanism may involve the induction of apoptosis through caspase activation pathways .
Antimicrobial Properties
Research indicates that compounds within this chemical class possess antimicrobial properties:
- Studies have shown that related pyrazolo compounds exhibit promising antibacterial and antifungal activities .
- The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics, suggesting potential therapeutic applications in infectious diseases .
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Effects :
Properties
IUPAC Name |
4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-16-5-10-21(17(2)13-16)22-14-24-26(27-11-12-30(24)29-22)33-15-23-18(3)32-25(28-23)19-6-8-20(31-4)9-7-19/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFRGTYMABIZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=C(C=C5)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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